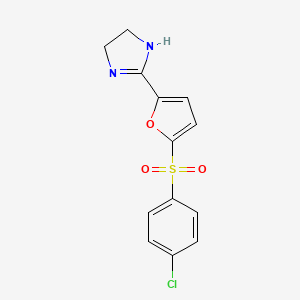
1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- is a heterocyclic compound that features an imidazole ring fused with a furan ring and a chlorophenyl sulfonyl group This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the furan ring and the chlorophenyl sulfonyl group. Key reagents and conditions include:
Imidazole Ring Formation: This can be achieved through the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions.
Furan Ring Introduction: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol derivative.
Chlorophenyl Sulfonyl Group Addition: The chlorophenyl sulfonyl group can be added through a sulfonylation reaction using chlorosulfonic acid and a chlorophenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins and receptors.
DNA Interactions: The compound can bind to DNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(5-phenyl)-: Lacks the chlorophenyl sulfonyl group, resulting in different chemical and biological properties.
1H-Imidazole, 4,5-dihydro-2-(5-(methylsulfonyl)-2-furanyl)-: Contains a methylsulfonyl group instead of a chlorophenyl sulfonyl group, leading to variations in reactivity and applications.
Uniqueness
1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- is unique due to the presence of the chlorophenyl sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
75745-80-1 |
|---|---|
Formule moléculaire |
C13H11ClN2O3S |
Poids moléculaire |
310.76 g/mol |
Nom IUPAC |
2-[5-(4-chlorophenyl)sulfonylfuran-2-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H11ClN2O3S/c14-9-1-3-10(4-2-9)20(17,18)12-6-5-11(19-12)13-15-7-8-16-13/h1-6H,7-8H2,(H,15,16) |
Clé InChI |
UUXBGWTZVOAUBC-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=CC=C(O2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
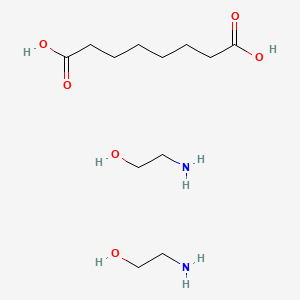
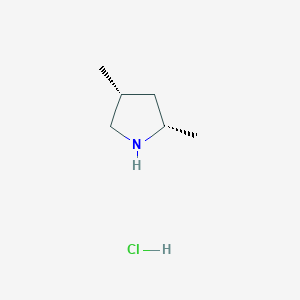
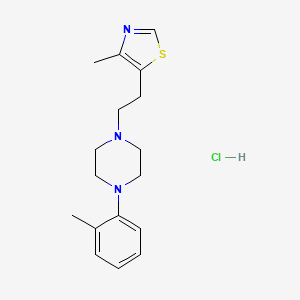
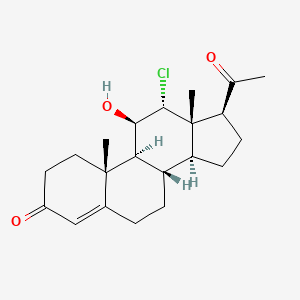


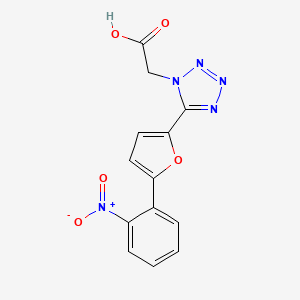
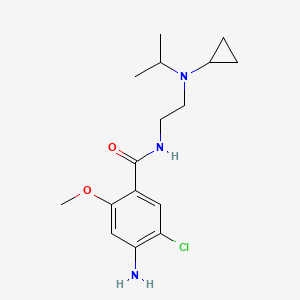

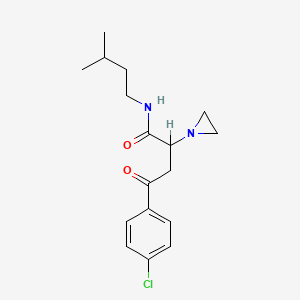
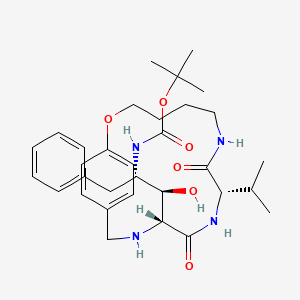
![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)

